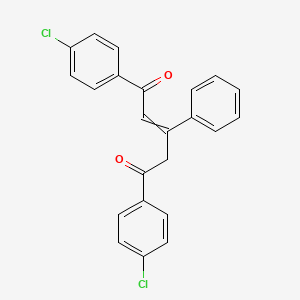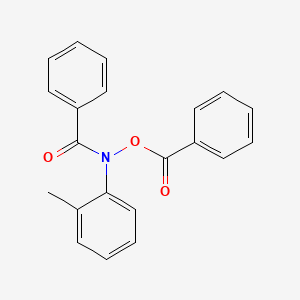
N-(Benzoyloxy)-N-(2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Benzoyloxy)-N-(2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a benzoyloxy group and a 2-methylphenyl group attached to the benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzoyloxy)-N-(2-methylphenyl)benzamide typically involves the reaction of benzoyl chloride with N-(2-methylphenyl)benzamide in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(Benzoyloxy)-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.
Substitution: The benzoyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(Benzoyloxy)-N-(2-methylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoyloxy and 2-methylphenyl groups can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(Benzoyloxy)-N-phenylbenzamide: Lacks the 2-methyl group, which may affect its reactivity and binding properties.
N-(2-Methylphenyl)benzamide: Lacks the benzoyloxy group, which can alter its chemical behavior and applications.
Uniqueness
N-(Benzoyloxy)-N-(2-methylphenyl)benzamide is unique due to the presence of both benzoyloxy and 2-methylphenyl groups, which can confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
90985-20-9 |
|---|---|
Fórmula molecular |
C21H17NO3 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
(N-benzoyl-2-methylanilino) benzoate |
InChI |
InChI=1S/C21H17NO3/c1-16-10-8-9-15-19(16)22(20(23)17-11-4-2-5-12-17)25-21(24)18-13-6-3-7-14-18/h2-15H,1H3 |
Clave InChI |
MRBBXLHHSRVHCT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [dimethyl(4-methylphenyl)silyl]phenylcarbamate](/img/structure/B14371772.png)

![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14371788.png)
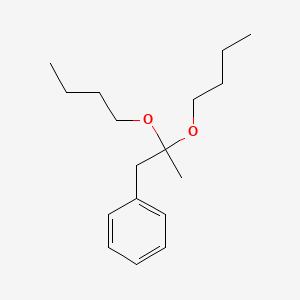
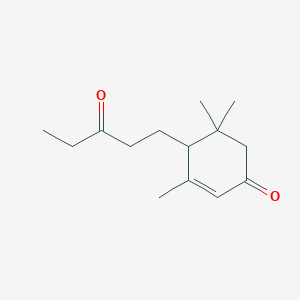

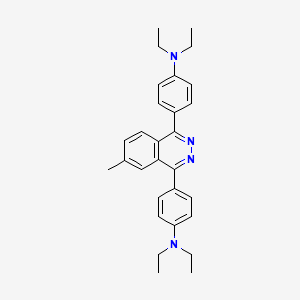
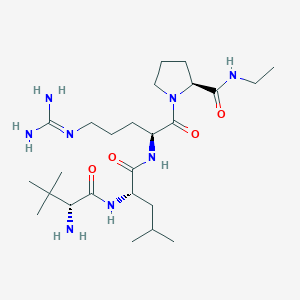
![5-[(4-Fluorophenyl)sulfanyl]pentanoyl chloride](/img/structure/B14371833.png)
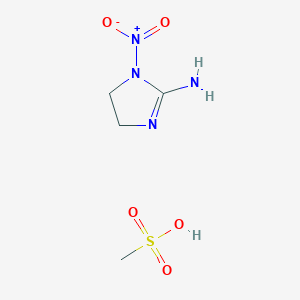
silane](/img/structure/B14371840.png)

![tert-Butyl(dimethyl)[(1-phenylbut-1-en-1-yl)oxy]silane](/img/structure/B14371855.png)
